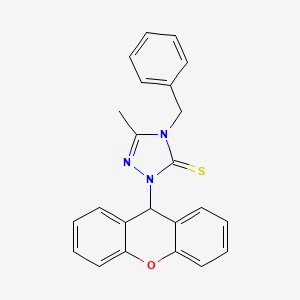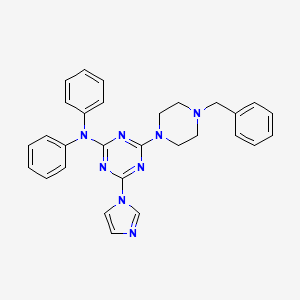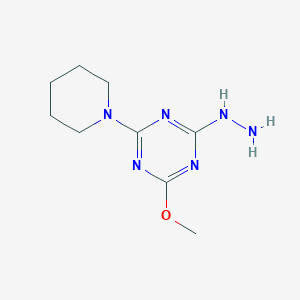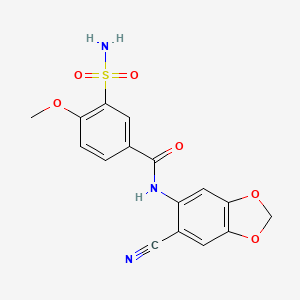![molecular formula C23H24N2O3 B11498047 N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide](/img/structure/B11498047.png)
N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a furan ring, a carboxamide group, and a substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the substituted phenyl group: This step involves the reaction of 3-methylphenyl isocyanate with 2-aminophenyl to form the intermediate N-(3-methylphenyl)-2-aminophenylcarbamate.
Cyclization to form the furan ring: The intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the furan ring.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, using reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide: Similar structure with a different substitution pattern on the phenyl ring.
N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-ethylpropyl)furan-2-carboxamide: Similar structure with a different alkyl group on the furan ring.
Uniqueness
N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(2-methylpropyl)furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both a furan ring and a carboxamide group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24N2O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-(2-methylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H24N2O3/c1-15(2)13-18-11-12-21(28-18)23(27)25-20-10-5-4-9-19(20)22(26)24-17-8-6-7-16(3)14-17/h4-12,14-15H,13H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
OOBXJHISOQZPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(O3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[4-(ethoxycarbonyl)-5-(3-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11497964.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B11497991.png)
![N-(naphthalen-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11497994.png)
![2-(5-fluoro-2-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11497998.png)
![1-(3-chlorophenyl)-4-(2-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11498002.png)
![7-(3,4-dimethoxyphenyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11498003.png)

![1-(Adamantan-1-YL)-4-{4-[(4-bromo-1H-pyrazol-1-YL)methyl]benzoyl}piperazine](/img/structure/B11498010.png)
![3-Methyl-2-(prop-2-en-1-yl)-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11498029.png)
![4-amino-10-oxo-8-thiophen-2-yl-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11498032.png)

![N-(3-chlorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11498040.png)
